molecular formula C14H13ClN2O2S B2782891 3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034421-58-2

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2782891
CAS RN: 2034421-58-2
M. Wt: 308.78
InChI Key: RHNLHJJRKBHMGR-UHFFFAOYSA-N
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Description

3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H13ClN2O2S and its molecular weight is 308.78. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

One area of research involves the synthesis of novel compounds and derivatives from similar foundational chemicals. For example, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting a methodology that could potentially be applicable to the synthesis of derivatives of the target compound (Bakhite, Al‐Sehemi, & Yamada, 2005).

Spectroscopic Characterization

Research by Castiñeiras et al. (2000) on the spectroscopic characterization and X-ray crystal structure of related compounds could provide a framework for understanding the physical and chemical properties of the target molecule through advanced analytical techniques (Castiñeiras, Gil, & Sevillano, 2000).

Electrochemical Behavior

The study on electrochemical behavior in aprotic media of derivatives from NAD+ model compounds by Trazza et al. (1982) could offer insights into the electrochemical properties and potential applications of the target compound in bioelectrochemical systems (Trazza, Andruzzi, & Carelli, 1982).

Organometallic Chemistry

Research on pincer iridium chemistry and coordination of pyridines by Titova et al. (2016) suggests potential applications of structurally similar compounds in catalysis and organometallic chemistry, indicating a route to explore for the target compound (Titova et al., 2016).

Heterocyclic Chemistry

The synthesis and reactions explored by Kaigorodova et al. (1999) in the field of heterocyclic compounds could provide a basis for the development of novel heterocyclic derivatives of the target compound, potentially useful in pharmaceuticals or materials science (Kaigorodova et al., 1999).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs

Mode of Action

Related compounds have been shown to inhibit the aggregation of platelets . This suggests that the compound might interact with its targets to prevent platelet aggregation, thereby reducing the risk of thrombosis.

Biochemical Pathways

The compound likely affects the biochemical pathways related to platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways and a variety of cell surface receptors. By inhibiting this process, the compound could potentially disrupt these pathways and prevent the formation of blood clots .

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol , which could potentially enhance its bioavailability.

Result of Action

The compound has been shown to inhibit the aggregation of platelets induced by various agents . This could result in a significant decrease in

properties

IUPAC Name

3-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-16-5-2-3-10(13(16)18)14(19)17-6-4-11-9(8-17)7-12(15)20-11/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNLHJJRKBHMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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